molecular formula C20H22N2O3S B11315042 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315042
M. Wt: 370.5 g/mol
InChI Key: CPSGFOQSHFBQBC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of several functional groups, including a dimethylamino group, a thiophene ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the thiophene and dimethylamino groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.

    Chromene Derivatives: Compounds such as 4H-chromene-4-one and 6,7-dimethylchromene-2-carboxylic acid share the chromene core.

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group, thiophene ring, and chromene core in a single molecule allows for versatile reactivity and a broad range of applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-12-8-14-16(23)10-18(25-17(14)9-13(12)2)20(24)21-11-15(22(3)4)19-6-5-7-26-19/h5-10,15H,11H2,1-4H3,(H,21,24)

InChI Key

CPSGFOQSHFBQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N(C)C

Origin of Product

United States

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